3,5-Dichlorophthalic acid
Overview
Description
3,5-Dichlorophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophthalic acid can be synthesized through the chlorination of phthalic anhydride. The process involves the direct chlorination of phthalic anhydride to produce a mixture of chlorinated phthalic anhydrides. The desired 3,5-dichlorophthalic anhydride is then separated and hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by treating N-substituted tetrachlorophthalimides and trichlorophthalimides with zinc and a base in an aqueous solution. This reaction removes chlorine atoms in a specific order, ultimately yielding this compound after acidification .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The anhydride form can be hydrolyzed to produce the acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Zinc and Sodium Hydroxide: Used in the preparation of this compound from tetrachlorophthalimides.
Hydrochloric Acid: Used for acidification in the final step of synthesis.
Major Products:
3,5-Dichlorophthalic Anhydride: An intermediate in the synthesis of this compound.
Substituted Derivatives: Various derivatives can be formed through substitution reactions.
Scientific Research Applications
3,5-Dichlorophthalic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It serves as a precursor in the synthesis of compounds with potential biological activity.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichlorophthalic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways depend on the specific reactions and applications. For instance, in organic synthesis, it acts as a precursor, while in industrial applications, it may participate in polymerization or other chemical processes.
Comparison with Similar Compounds
4,5-Dichlorophthalic Acid: Another chlorinated derivative of phthalic acid with chlorine atoms at the 4th and 5th positions.
2,3-Dichlorophthalic Acid: Chlorine atoms are substituted at the 2nd and 3rd positions.
Comparison: 3,5-Dichlorophthalic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and applications. Compared to 4,5-dichlorophthalic acid, it has different chemical properties and reactivity patterns, making it suitable for distinct applications in organic synthesis and industrial chemistry .
Properties
IUPAC Name |
3,5-dichlorophthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICPKUOCCNWQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560048 | |
Record name | 3,5-Dichlorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25641-98-9 | |
Record name | 3,5-Dichlorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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